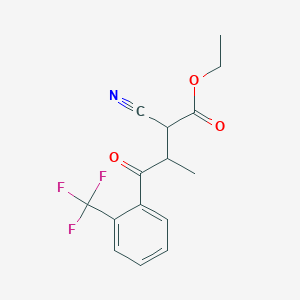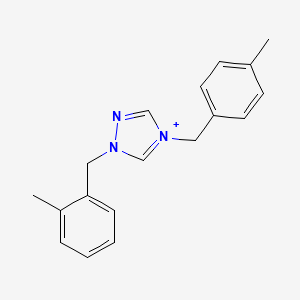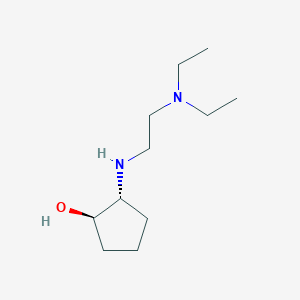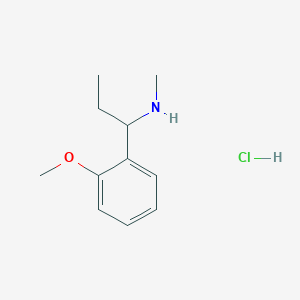
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of appropriate precursors, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and environmental impact.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the development of new medications, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
Ethyl 2-cyano-3-methyl-4-oxo-4-phenylbutanoate: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
This compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets.
属性
分子式 |
C15H14F3NO3 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-methyl-4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C15H14F3NO3/c1-3-22-14(21)11(8-19)9(2)13(20)10-6-4-5-7-12(10)15(16,17)18/h4-7,9,11H,3H2,1-2H3 |
InChI 键 |
HELONCRAXULTEB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)C(C)C(=O)C1=CC=CC=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)




![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)

![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)




